8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine
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Description
8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Quinoline and Its Derivatives in Research
Anticorrosive Materials : Quinoline derivatives have shown effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This property makes them valuable in developing anticorrosive materials for industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).
Central Nervous System (CNS) Acting Drugs : Heterocycles with nitrogen, sulfur, and oxygen atoms, including quinoline derivatives, have been identified as potential lead molecules for synthesizing compounds with CNS activity. These compounds could range from depression treatments to convulsion management (S. Saganuwan, 2017).
Biomedical and Industrial Applications : Modifications to the quinoxaline structure, a relative of quinoline, have led to a wide variety of biomedical applications, such as antimicrobial activities and chronic and metabolic diseases treatment. These compounds showcase the versatility of quinoline derivatives in both medical and industrial fields (J. A. Pereira et al., 2015).
Antimicrobial Agents : Derivatives of quinoline have been explored for their antimicrobial properties, addressing the urgent need for new substances with antimicrobial properties due to global spread and antimicrobial resistance. Research has focused on understanding the mechanisms of action of cymenes as antimicrobial agents, with p-cymene being a major constituent of plant extracts used in traditional medicines for their antimicrobial effects (A. Marchese et al., 2017).
Properties
IUPAC Name |
8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-23(4-2)21-16-12-18-19(27-11-10-26-18)13-17(16)22-14-20(21)28(24,25)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPDMAZMPJQZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC3=C(C=C21)OCCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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